

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Zeteletinib Synergy Partners

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Compound of Interest

Compound Name: Zeteletinib

Cat. No.: B3325807

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Introduction

Zeteletinib (BOS-172738) is a potent and selective orally bioavailable inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] RET alterations, including fusions and activating point mutations, are oncogenic drivers in various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] While **Zeteletinib** monotherapy has shown promising anti-tumor activity in clinical trials, the development of resistance and the desire to enhance therapeutic efficacy necessitate the identification of synergistic drug combinations.[1][4][5]

This document provides a comprehensive guide for utilizing CRISPR-Cas9 genetic screening to identify novel synergy partners for **Zeteletinib**. By systematically knocking out genes in a cancer cell line model, researchers can identify genetic perturbations that sensitize cells to **Zeteletinib** treatment, thereby revealing promising targets for combination therapies.[3][6][7]

Principles of CRISPR-Cas9 Screening for Drug Synergy

CRISPR-Cas9 technology enables precise and efficient gene editing, making it a powerful tool for large-scale functional genomic screens.[8][9][10] A pooled CRISPR-Cas9 screen involves

the introduction of a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cells. The representation of each sgRNA in the population is then monitored over time under different conditions.

To identify synergy partners for **Zeteletinib**, a CRISPR-Cas9 knockout screen is performed in the presence of a sub-lethal dose of the drug. Genes whose knockout leads to a significant decrease in cell viability in the presence of **Zeteletinib**, compared to the drug-free control, are considered potential synergy partners. This approach can uncover synthetic lethal interactions, where the combination of a specific gene knockout and **Zeteletinib** treatment is cytotoxic, while neither perturbation alone is significantly lethal.[\[6\]](#)[\[7\]](#)

Experimental Protocols

This section details the key experimental procedures for conducting a CRISPR-Cas9 screen to identify **Zeteletinib** synergy partners.

Cell Line Selection and Engineering

- **Cell Line:** Select a cancer cell line with a known RET alteration (e.g., a RET-fusion positive NSCLC line like LC-2/ad) that is sensitive to **Zeteletinib**.
- **Cas9 Expression:** Stably express Cas9 nuclease in the chosen cell line. This can be achieved through lentiviral transduction followed by selection (e.g., with blasticidin or puromycin). Validate Cas9 activity using a functional assay (e.g., GFP knockout).

sgRNA Library Selection

- **Library Type:** A whole-genome or focused sgRNA library can be used. For identifying novel synergy partners, a whole-genome library is recommended. For validating known pathways or focusing on druggable targets, a more focused library (e.g., targeting the kinome) may be more efficient.
- **Library Complexity:** Ensure the library has sufficient representation of sgRNAs per gene (typically 3-6 sgRNAs/gene) and includes non-targeting control sgRNAs.

Lentiviral Library Production and Titer Determination

- **Lentivirus Production:** Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
- **Titer Determination:** Determine the functional titer of the harvested lentiviral supernatant to ensure a low multiplicity of infection (MOI) of 0.3-0.5 during the screen. This minimizes the likelihood of multiple sgRNA integrations per cell.

CRISPR-Cas9 Screen

- **Transduction:** Transduce the Cas9-expressing cancer cell line with the sgRNA lentiviral library at an MOI of 0.3-0.5. Ensure a sufficient number of cells are transduced to maintain library representation (at least 500 cells per sgRNA).
- **Selection:** Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
- **Baseline Sample:** Collect a sample of cells after selection to serve as the "Time 0" reference point.
- **Drug Treatment:** Split the remaining cells into two arms:
 - **Control Arm:** Culture in standard medium.
 - **Zeteletinib Arm:** Culture in medium containing a pre-determined sub-lethal concentration of **Zeteletinib** (e.g., IC20).
- **Cell Culture and Passaging:** Culture the cells for a pre-determined period (e.g., 14-21 days), passaging as needed and maintaining library representation at each passage.
- **Final Sample Collection:** Harvest cells from both the control and **Zeteletinib** arms at the end of the experiment.

Genomic DNA Extraction, PCR Amplification, and Next-Generation Sequencing (NGS)

- **gDNA Extraction:** Isolate genomic DNA from the Time 0 and final timepoint samples.
- **sgRNA Amplification:** Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.

- NGS: Perform high-throughput sequencing of the PCR amplicons to determine the representation of each sgRNA in each sample.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify sgRNAs that are significantly depleted in the **Zeteletinib**-treated population compared to the control population.

Data Processing and Quality Control

- Read Alignment: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
- Normalization: Normalize the read counts to the total number of reads per sample to account for differences in sequencing depth.

Hit Identification

- Log Fold Change (LFC) Calculation: Calculate the LFC of each sgRNA between the final timepoint and the Time 0 sample for both the control and **Zeteletinib** arms.
- Synergy Score Calculation: A synergy score can be calculated to quantify the interaction between a gene knockout and **Zeteletinib** treatment. A common approach is to calculate the difference in LFC between the **Zeteletinib** and control arms (ΔLFC). A more negative ΔLFC indicates a stronger synergistic interaction.
 - Synergy Score = LFC (**Zeteletinib**) - LFC (Control)
- Statistical Analysis: Use statistical methods like MAGeCK or DESeq2 to identify genes with a statistically significant depletion of their corresponding sgRNAs in the **Zeteletinib**-treated arm.[\[11\]](#)

Data Presentation

Note: The following tables present illustrative data for demonstration purposes, as a specific public dataset for **Zeteletinib** synergy is not available.

Table 1: Top 10 Gene Knockouts Synergizing with **Zeteletinib** (Illustrative Data)

Gene	Average LFC (Control)	Average LFC (Zeteletinib)	Synergy Score (Δ LFC)	p-value	FDR
GENE_A	-0.2	-2.5	-2.3	1.2e-8	2.5e-7
GENE_B	0.1	-1.9	-2.0	3.5e-8	5.1e-7
GENE_C	-0.5	-2.4	-1.9	7.8e-8	8.9e-7
GENE_D	0.3	-1.5	-1.8	1.5e-7	1.2e-6
GENE_E	-0.1	-1.8	-1.7	2.1e-7	1.5e-6
GENE_F	0.0	-1.6	-1.6	3.3e-7	2.0e-6
GENE_G	-0.3	-1.8	-1.5	5.0e-7	2.8e-6
GENE_H	0.2	-1.2	-1.4	7.2e-7	3.5e-6
GENE_I	-0.4	-1.7	-1.3	9.1e-7	4.1e-6
GENE_J	0.1	-1.1	-1.2	1.2e-6	5.0e-6

Table 2: Pathway Analysis of Top Synergy Hits (Illustrative Data)

Pathway	Number of Genes	p-value
PI3K-Akt Signaling	5	1.5e-5
DNA Damage Response	4	3.2e-4
MAPK Signaling	3	5.1e-3
Cell Cycle Regulation	3	8.9e-3

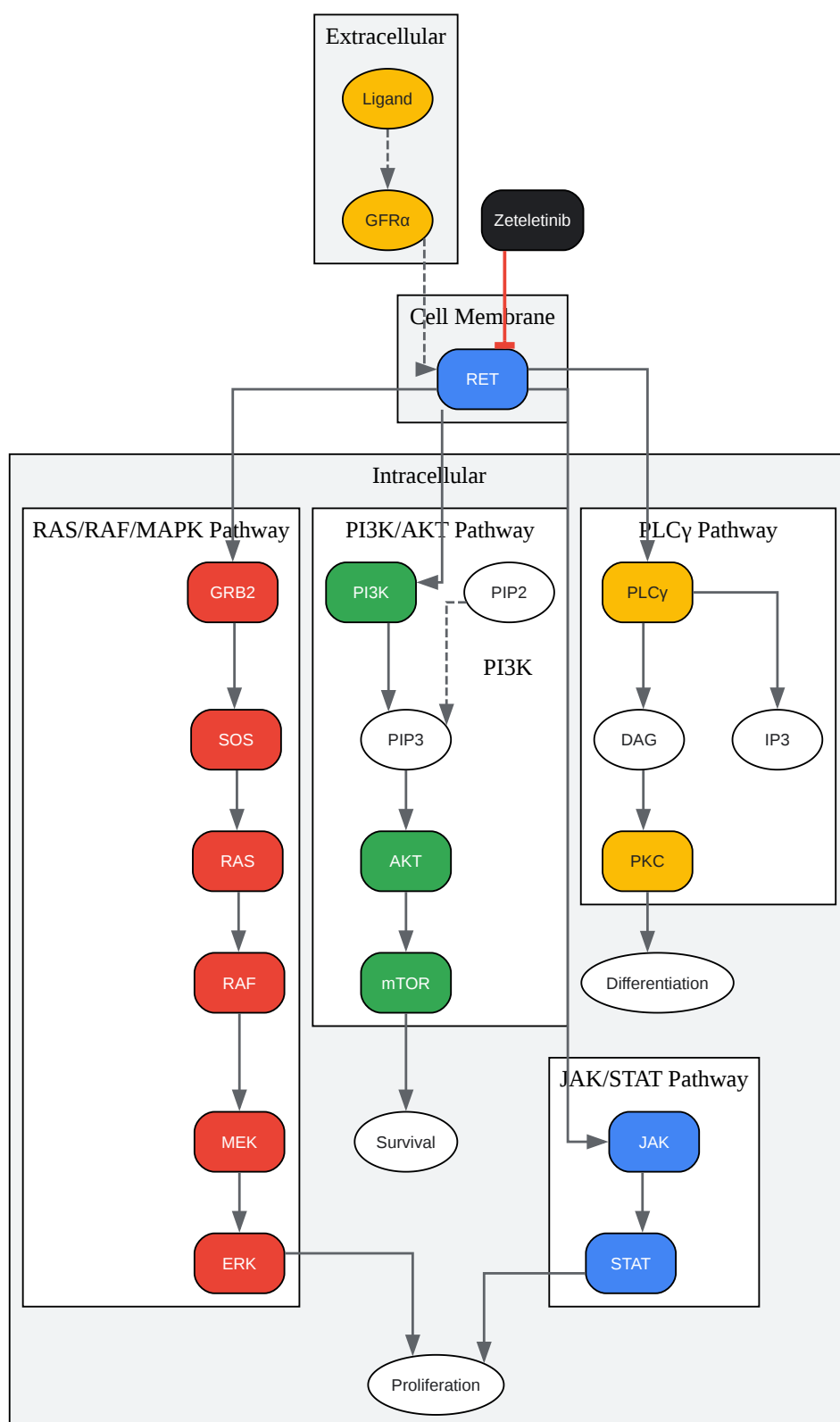
Hit Validation

- Individual Gene Knockout: Validate top hits by generating individual knockout cell lines for the candidate genes and assessing their sensitivity to **Zeteletinib** in cell viability assays.

- Drug-Drug Synergy Assays: If the identified gene is a druggable target, perform in vitro synergy experiments using **Zeteletinib** in combination with a specific inhibitor of the candidate target.[\[12\]](#)

Visualizations

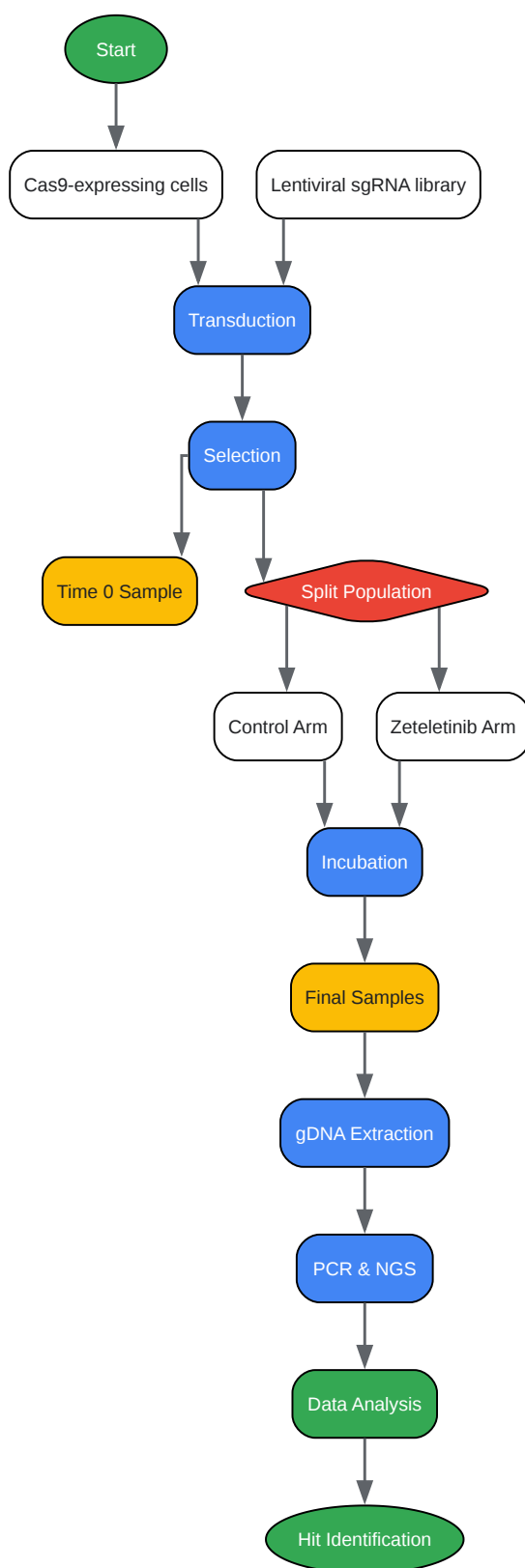
RET Signaling Pathway



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Caption: **Zeteletinib** inhibits the RET receptor tyrosine kinase, blocking downstream signaling pathways.

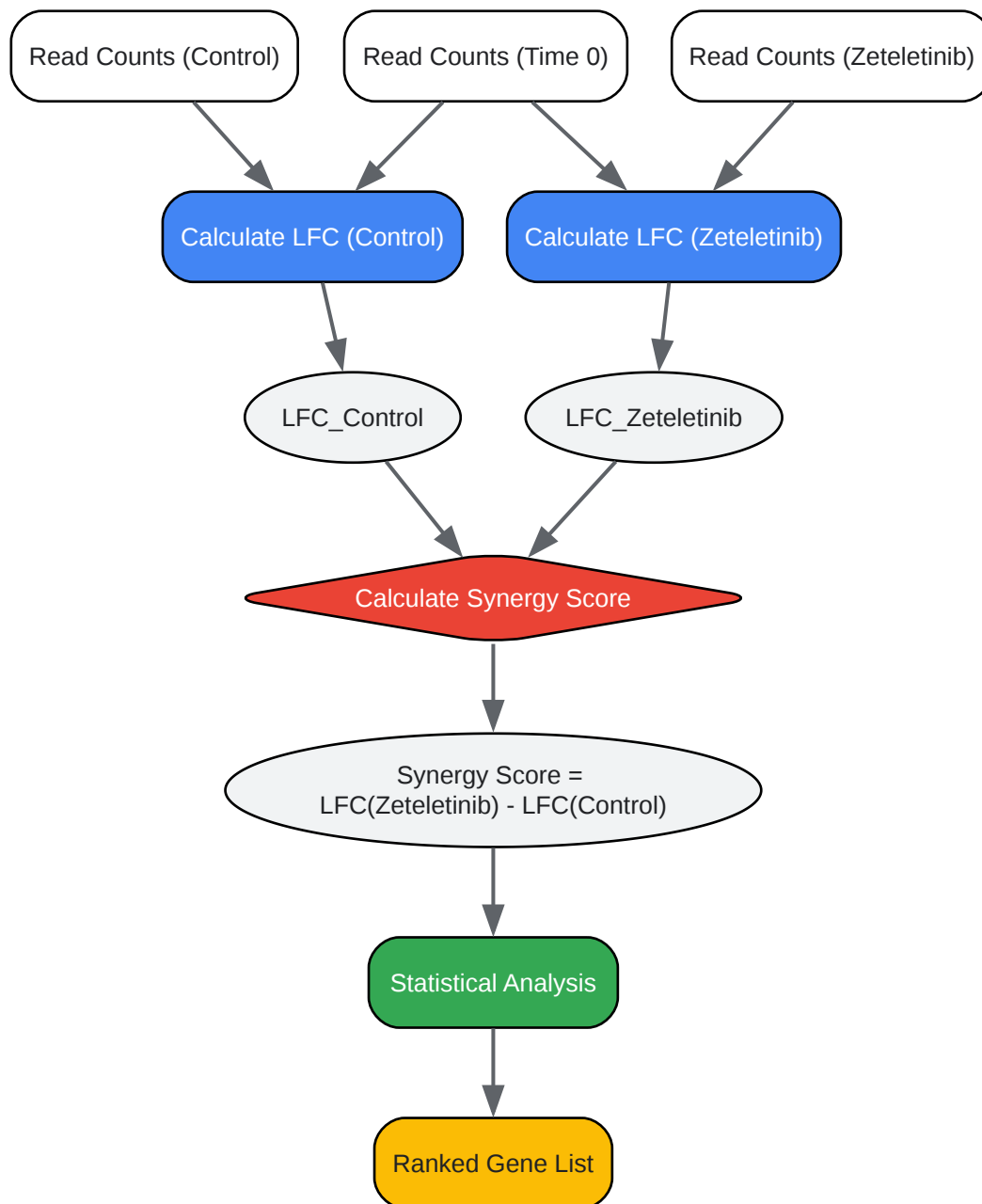
CRISPR-Cas9 Screening Workflow



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Caption: Workflow for a pooled CRISPR-Cas9 screen to identify drug synergy.

Synergy Analysis Logic



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Caption: Logical flow for calculating synergy scores from CRISPR screen data.

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